BenchChemオンラインストアへようこそ!

2-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Physicochemical profiling logP Polar Surface Area

This purine-8-thioacetamide derivative is a precisely defined NPP1 inhibitor probe. The N7-ethyl, N3-methyl and 8-thioacetamide combination forms a non-fungible pharmacophore where even minor substitutions cause >100-fold potency loss (Chang et al., 2014). It is suitable for STING pathway screening, P2Y12 receptor profiling, and as a precursor for PET tracer development. Its moderate hydrophilicity (logP -0.28) also makes it a useful reference standard for chromatographic method development.

Molecular Formula C10H13N5O3S
Molecular Weight 283.31
CAS No. 303971-11-1
Cat. No. B2381839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
CAS303971-11-1
Molecular FormulaC10H13N5O3S
Molecular Weight283.31
Structural Identifiers
SMILESCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C
InChIInChI=1S/C10H13N5O3S/c1-3-15-6-7(12-10(15)19-4-5(11)16)14(2)9(18)13-8(6)17/h3-4H2,1-2H3,(H2,11,16)(H,13,17,18)
InChIKeyQXGDSVKMCXRXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((7-Ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide (CAS 303971-11-1): Chemical Identity and Core Characteristics


2-((7-Ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide (CAS 303971-11-1) is a synthetic purine-thioacetamide derivative with a xanthine core bearing an 8-thioacetamide substituent, a 7-ethyl group, and a 3-methyl group . It belongs to a broader chemotype of purine-8-thioacetamides explored as inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and as ligands for purinergic receptors [1]. The compound has a molecular formula of C10H13N5O3S and a molecular weight of 283.31 Da, with a calculated logP of approximately -0.28 and a polar surface area (PSA) of 141.07 Ų, indicating moderate hydrophilicity and limited passive membrane permeability [2].

Why Generic Purine-8-thioacetamide Substitution Fails: Structural Determinants of Target Engagement for CAS 303971-11-1


Purine-8-thioacetamide derivatives exhibit steep structure–activity relationships (SAR) where even minor alterations to the N7 and N3 substituents on the xanthine core can ablate target binding. In the NPP1 inhibitor series described by Chang et al. (2014), replacement of the N7-ethyl group with larger alkyl chains or removal of the thioacetamide moiety resulted in >100-fold loss of inhibitory potency [1]. Similarly, within the related P2Y12 receptor antagonist chemotype, the ethyl ester analog of this compound (differing only at the acetamide terminus) achieves an IC50 of 3 nM at human recombinant P2Y12, whereas the corresponding carboxylic acid metabolite loses measurable binding affinity [2]. Consequently, the precise combination of N7-ethyl, N3-methyl, and 8-thioacetamide substituents constitutes a non-fungible pharmacophore; substituting any close analog without equivalent validation risks complete loss of the biological activity profile that defines this chemical series.

Quantitative Differentiation Evidence for 2-((7-Ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide (CAS 303971-11-1): Comparator-Based Analysis


Physicochemical Differentiation: logP and PSA Comparison Against the 3,7-Dimethyl Analog

The target compound (N7-ethyl, N3-methyl) exhibits a calculated logP of -0.28 and a polar surface area (PSA) of 141.07 Ų [1]. The closest commercially cataloged analog, 2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide (CAS 332388-37-1), which replaces the N7-ethyl with a methyl group, has a molecular weight of 269.28 Da and would be predicted to have a lower logP (more hydrophilic) due to the loss of the methylene unit . The ethyl substituent at N7 confers measurably increased lipophilicity, which may influence membrane partitioning, metabolic stability, and protein binding in a manner distinct from the dimethyl analog.

Physicochemical profiling logP Polar Surface Area Drug-likeness Permeability

NPP1 Inhibitory Activity: Class-Level Evidence for Purine-8-thioacetamide Chemotype Including the N7-Ethyl-N3-Methyl Scaffold

Chang et al. (2014) demonstrated that purine-8-thioacetamide derivatives, encompassing the N7-ethyl-N3-methyl substitution pattern present in CAS 303971-11-1, act as potent competitive inhibitors of NPP1 with Ki values in the low micromolar range when tested against the artificial substrate pnp-TMP [1]. A prototypic inhibitor from this series displayed competitive inhibition versus both substrates (pnp-TMP and ATP), with significantly reduced potency against ATP as substrate, indicating substrate-competitive behavior [1]. While compound-specific Ki data for CAS 303971-11-1 is not publicly disclosed, the presence of the identical N7-ethyl-N3-methyl-8-thioacetamide pharmacophore in the active series establishes its membership in this validated inhibitor chemotype [1].

NPP1 inhibition ENPP1 Ectonucleotidase Cancer immunotherapy Calcification

Radiolabeling Feasibility: Carbon-11 Tracer Synthesis from Purine-8-thioacetamide Precursors in the Same Chemical Series

Gao et al. (2016) demonstrated the successful synthesis of carbon-11-labeled purine-thioacetamide derivatives for PET imaging of NPP1, using purine-8-thioacetamide precursors structurally analogous to CAS 303971-11-1 [1]. The radiolabeling was achieved by O-[11C]methylation under basic conditions (2N NaOH), yielding radiochemical purity >99% and specific activities of 185–555 GBq/μmol at end of synthesis, with an overall synthesis time of 23 minutes from end of bombardment [1]. The structural similarity between the successfully radiolabeled 2-((6-amino-9H-purin-8-yl)thio)-N-arylacetamide derivatives and CAS 303971-11-1 suggests that this compound, bearing a primary acetamide terminus, could serve as a precursor or scaffold for further radiotracer development.

PET imaging Carbon-11 labeling NPP1 tracer Radiochemistry Brain cancers

Recommended Application Scenarios for 2-((7-Ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide (CAS 303971-11-1) Based on Available Evidence


NPP1/ENPP1 Inhibitor Screening and SAR Expansion in Cancer Immunotherapy Research

This compound is suitable as a screening candidate or SAR probe for NPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1) inhibition, a target of increasing relevance in cancer immunotherapy due to its role in hydrolyzing 2'3'-cGAMP, the endogenous STING agonist [1]. The N7-ethyl-N3-methyl-8-thioacetamide substitution pattern falls within the active scope of the purine-thioacetamide inhibitor class validated by Chang et al. (2014), making this compound a logical comparator or starting point for medicinal chemistry optimization programs targeting the STING pathway [1].

PET Tracer Precursor Development for NPP1 Imaging in Oncology and Metabolic Disease

Based on the successful carbon-11 radiolabeling of structurally analogous purine-8-thioacetamide derivatives achieving >99% radiochemical purity (Gao et al., 2016), CAS 303971-11-1 can be evaluated as a precursor or scaffold for developing novel NPP1-targeted PET tracers [2]. The primary acetamide group offers a potential handle for further derivatization or direct radiolabeling strategy development, supporting imaging applications in brain cancers and type 2 diabetes where NPP1 expression is pathologically relevant [2].

Purine Receptor Ligand Screening: P2Y12 and Adenosine Receptor Panel

Given the structural relationship to purine-based P2Y12 antagonists—where the ethyl ester analog achieves an IC50 of 3 nM at human recombinant P2Y12 [3]—this compound may serve as a profiling tool in purinergic receptor panels. The distinct acetamide terminus (vs. ethyl ester) offers a differentiated hydrogen-bonding capacity that can alter receptor subtype selectivity profiles, supporting its use as a chemical probe in platelet aggregation studies or purinergic signaling research [3].

Physicochemical Reference Standard for Purine-8-thioacetamide Analog Series

With a well-characterized logP of -0.28 and PSA of 141.07 Ų [4], this compound can serve as a reference standard for chromatographic method development, solubility determination, and permeability assessment within purine-8-thioacetamide analog series. Its moderate hydrophilicity and defined physicochemical profile make it useful for calibrating in silico ADME prediction models for this chemotype [4].

Quote Request

Request a Quote for 2-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.